molecular formula C23H25ClN2O B14980919 N-[(2-Chlorophenyl)methyl]-N-(pyridin-2-YL)adamantane-1-carboxamide

N-[(2-Chlorophenyl)methyl]-N-(pyridin-2-YL)adamantane-1-carboxamide

Cat. No.: B14980919
M. Wt: 380.9 g/mol
InChI Key: HNBYQPJPMULHEJ-UHFFFAOYSA-N
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Description

N-[(2-Chlorophenyl)methyl]-N-(pyridin-2-YL)adamantane-1-carboxamide is a complex organic compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features an adamantane core, which is a diamondoid structure known for its rigidity and stability, combined with a pyridine ring and a chlorophenyl group. These structural elements contribute to its distinctive chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Chlorophenyl)methyl]-N-(pyridin-2-YL)adamantane-1-carboxamide typically involves multiple steps, starting with the preparation of the adamantane core. One common method involves the reaction of adamantane-1-carboxylic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 2-chlorobenzylamine and 2-aminopyridine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Chlorophenyl)methyl]-N-(pyridin-2-YL)adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the corresponding reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with different functional groups.

Scientific Research Applications

N-[(2-Chlorophenyl)methyl]-N-(pyridin-2-YL)adamantane-1-carboxamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2-Chlorophenyl)methyl]-N-(pyridin-2-YL)adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s adamantane core provides structural stability, while the pyridine and chlorophenyl groups enable interactions with biological molecules. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects such as inhibition of enzymes or receptors involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide
  • 3-(4-chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine maleate

Uniqueness

N-[(2-Chlorophenyl)methyl]-N-(pyridin-2-YL)adamantane-1-carboxamide stands out due to its adamantane core, which imparts exceptional stability and rigidity. This makes it particularly suitable for applications requiring durable and stable compounds. Additionally, the combination of the pyridine and chlorophenyl groups provides unique chemical reactivity and potential biological activity, distinguishing it from other similar compounds .

Properties

Molecular Formula

C23H25ClN2O

Molecular Weight

380.9 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-N-pyridin-2-yladamantane-1-carboxamide

InChI

InChI=1S/C23H25ClN2O/c24-20-6-2-1-5-19(20)15-26(21-7-3-4-8-25-21)22(27)23-12-16-9-17(13-23)11-18(10-16)14-23/h1-8,16-18H,9-15H2

InChI Key

HNBYQPJPMULHEJ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)N(CC4=CC=CC=C4Cl)C5=CC=CC=N5

Origin of Product

United States

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